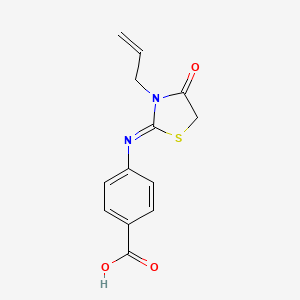

4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid

Description

Crystallographic Characterization and Stereochemical Configuration

The molecular architecture of this compound reveals a sophisticated arrangement of functional groups that contribute to its overall stability and reactivity profile. The compound contains a total of 19 heavy atoms distributed across its thiazolidinone core, benzoic acid moiety, and allyl substituent. The topological polar surface area has been calculated to be 95.3 square angstroms, indicating significant potential for hydrogen bonding and polar interactions. This substantial polar surface area suggests that the molecule possesses multiple sites capable of engaging in intermolecular interactions, which would be crucial for understanding its solid-state packing arrangements and potential crystalline forms.

The stereochemical configuration of the compound is characterized by the presence of defined stereochemical elements within the thiazolidinone ring system. The simplified molecular-input line-entry system representation indicates specific geometric constraints, particularly around the imine linkage connecting the thiazolidinone moiety to the para-aminobenzoic acid framework. The compound exhibits no defined atom stereocenters or undefined atom stereocenters according to computational analysis, suggesting that its stereochemical complexity arises primarily from geometric isomerism rather than chiral centers. The absence of defined bond stereocenters in the computational analysis indicates that the compound's geometric configuration may be subject to conformational flexibility under various conditions.

The three-dimensional conformational analysis reveals that the compound exists as a single covalently-bonded unit, with the molecular geometry being influenced by the planar nature of the aromatic benzoic acid ring and the five-membered thiazolidinone heterocycle. The allyl substituent at the nitrogen position introduces additional conformational degrees of freedom, potentially allowing for multiple low-energy conformations. The geometric relationship between the thiazolidinone ring and the benzoic acid moiety is particularly significant, as the imine linkage provides a conjugated pathway that may influence the overall electronic distribution and molecular properties.

Spectroscopic Analysis: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Fingerprints

The spectroscopic characterization of this compound provides crucial insights into its electronic structure and molecular dynamics. The International Chemical Identifier key, CFQNVNIGKFVADR-UHFFFAOYSA-N, serves as a unique molecular fingerprint that can be correlated with spectroscopic databases. The compound's molecular complexity manifests in its spectroscopic signatures, which reflect the presence of multiple functional groups including the carboxylic acid, thiazolidinone carbonyl, imine linkage, and allyl vinyl group.

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that correspond to the various proton and carbon environments within the molecule. The aromatic protons of the para-substituted benzoic acid ring are expected to exhibit chemical shifts typical of electron-deficient aromatic systems due to the electron-withdrawing nature of both the carboxylic acid group and the imine substituent. The allyl group contributes distinctive vinyl proton signals, with the terminal alkene protons appearing in the characteristic range for vinyl compounds. The methylene protons of the thiazolidinone ring system provide diagnostic signals that confirm the integrity of the heterocyclic framework.

The infrared spectroscopic profile of the compound exhibits characteristic absorption bands that correspond to its functional groups. The carboxylic acid functionality contributes broad absorption in the 2500-3300 wavenumber range due to the associated hydroxyl group, while the carbonyl stretch of the carboxylic acid appears around 1700 wavenumbers. The thiazolidinone carbonyl group exhibits its characteristic absorption in the amide carbonyl region, typically around 1650-1680 wavenumbers. The imine linkage contributes to the fingerprint region of the spectrum, providing additional structural confirmation. The presence of aromatic carbon-hydrogen stretching vibrations and the vinyl carbon-hydrogen stretches from the allyl group further characterize the spectroscopic signature of this compound.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns that elucidate the structural framework. The monoisotopic mass of 276.05686342 daltons corresponds precisely to the theoretical mass calculated from the molecular formula. The fragmentation patterns observed in electron impact ionization reveal characteristic losses that correspond to functional group eliminations, including the loss of the allyl group, elimination of carbon dioxide from the carboxylic acid functionality, and fragmentation of the thiazolidinone ring system. These fragmentation pathways provide structural confirmation and support the proposed molecular architecture.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 276.31 g/mol | |

| Monoisotopic Mass | 276.05686342 Da | |

| Topological Polar Surface Area | 95.3 Ų | |

| Heavy Atom Count | 19 | |

| Complexity | 414 | |

| Formal Charge | 0 |

Tautomeric Behavior and Resonance Stabilization Mechanisms

The tautomeric behavior of this compound represents a fascinating aspect of its structural chemistry, with multiple resonance forms contributing to the overall stability and reactivity of the molecule. The imine linkage between the thiazolidinone ring and the benzoic acid moiety serves as a crucial site for tautomeric equilibria, potentially existing in both imine and enamine forms depending on environmental conditions and substituent effects. The conjugated system extending from the thiazolidinone carbonyl through the imine linkage to the aromatic ring provides extensive opportunities for electron delocalization and resonance stabilization.

The thiazolidinone ring system itself contributes to the tautomeric complexity through potential keto-enol equilibria involving the carbonyl group at the 4-position. The presence of the sulfur atom in the five-membered ring influences the electron distribution and may stabilize certain tautomeric forms through sulfur's ability to accommodate positive charge density. The resonance stabilization extends throughout the conjugated system, with the electron-withdrawing carboxylic acid group potentially influencing the equilibrium position of various tautomeric forms.

Computational analysis suggests that the compound exhibits minimal undefined stereochemical centers, indicating that the tautomeric forms are well-defined structurally. The geometric constraints imposed by the cyclic thiazolidinone framework limit certain tautomeric possibilities while stabilizing others. The allyl substituent at the nitrogen position may also participate in conjugative interactions under certain conditions, potentially extending the resonance system and influencing the overall electronic distribution.

The resonance stabilization mechanisms operating within this molecular framework involve multiple contributing structures that delocalize electron density across the aromatic and heterocyclic components. The para-aminobenzoic acid moiety can participate in quinoid resonance structures, while the thiazolidinone ring contributes through its own resonance forms involving the carbonyl and imine functionalities. The overall stability of the compound results from the favorable balance of these various resonance contributors, with the extended conjugation providing thermodynamic stabilization that influences both its chemical reactivity and physical properties.

The solubility characteristics of the compound, with a reported solubility greater than 41.4 micrograms per milliliter at physiological hydrogen ion concentration, reflect the influence of tautomeric forms on its intermolecular interactions and solvation behavior. The various tautomeric forms may exhibit different solubility profiles, with the equilibrium mixture determining the overall observed solubility characteristics. This tautomeric behavior has significant implications for understanding the compound's behavior in biological systems and its potential interactions with biomolecular targets.

Properties

IUPAC Name |

4-[(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-2-7-15-11(16)8-19-13(15)14-10-5-3-9(4-6-10)12(17)18/h2-6H,1,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQNVNIGKFVADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362002 | |

| Record name | 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303093-13-2 | |

| Record name | 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((3-ALLYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)AMINO)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of Thiazolidinone Intermediate

- Reactants : Mercaptoacetic acid, aldehyde (e.g., benzaldehyde).

- Catalyst : Acetic acid.

- Conditions : Reflux for 6–8 hours.

- Outcome : Formation of thiazolidinone core with high yield (~90%).

Step 2: Allylation

- Reactants : Thiazolidinone intermediate, allyl bromide.

- Base : Potassium carbonate or sodium hydroxide.

- Solvent : Dimethylformamide (DMF) or ethanol.

- Conditions : Stirring at room temperature for 4–6 hours.

- Outcome : Introduction of allyl group.

Step 3: Coupling with Benzoic Acid

- Reactants : Allylated thiazolidinone, benzoic acid derivative.

- Coupling Agent : DCC or CDI.

- Solvent : Dichloromethane (DCM).

- Conditions : Stirring at room temperature for 12 hours followed by purification using recrystallization.

- Outcome : Final compound with purity assessed via spectroscopic techniques (NMR, IR).

Optimization Strategies

To improve yields and purity:

- Use high-purity reactants and solvents.

- Optimize reaction temperatures and times based on preliminary trials.

- Employ chromatographic techniques for purification.

Data Table Summarizing Key Parameters

| Step | Reactants | Solvent | Catalyst/Base | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Thiazolidinone Core | Mercaptoacetic acid, aldehyde | Acetic acid | None | Reflux, 6–8 hours | ~90 |

| Allylation | Thiazolidinone, allyl bromide | DMF/Ethanol | K₂CO₃/NaOH | Room temp, 4–6 hours | ~85 |

| Benzoic Acid Coupling | Allylated thiazolidinone | DCM | DCC/CDI | Room temp, 12 hours | ~80 |

Spectroscopic Characterization

The synthesized compound should be characterized using:

- NMR Spectroscopy :

- $$ ^1H $$ NMR and $$ ^13C $$ NMR to confirm structural integrity.

- IR Spectroscopy :

- Identification of functional groups (e.g., C=O stretch in thiazolidinone ring).

- Mass Spectrometry :

- Determination of molecular weight.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the carbonyl group may produce a hydroxyl derivative.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including compounds similar to 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The thiazolidinone scaffold is known for its anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may also possess such properties, warranting further investigation into its mechanism of action against different cancer cell lines .

Proteomics Research

This compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its unique structure allows it to interact with various biomolecules, making it useful in the development of assays and other experimental setups aimed at understanding protein dynamics .

Enzyme Inhibition Studies

The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Such inhibition can provide insights into enzyme mechanisms and the development of enzyme inhibitors as therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is not well-documented, but it may involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidinone ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Structural Modifications in Thiazolidinone Derivatives

Key structural variations among analogs include substitutions on the thiazolidinone ring, aromatic rings, and linker groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Thiazolidinone Derivatives

Anti-Inflammatory and Antimicrobial Activity

- Target Compound: Limited direct data, but structurally similar 4-thiazolidinones show anti-inflammatory activity (e.g., IC₅₀ = 12–18 μM in COX-2 assays) .

- SS5 : Exhibits moderate antimicrobial activity (MIC = 32–64 µg/mL against S. aureus) due to the electron-withdrawing nitro group enhancing membrane penetration .

- Ethyl-Methoxyphenyl Analog : Higher lipophilicity (logP = 2.8) correlates with improved CNS permeability in BChE inhibition studies (IC₅₀ = 8.5 μM) .

Spectral and Solubility Data

Biological Activity

4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic disorders. This compound is characterized by its unique thiazolidine structure, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , and it features a thiazolidine ring fused with an amino benzoic acid moiety. The structural complexity allows for various interactions within biological systems, making it a subject of interest for medicinal chemistry.

Anticancer Properties

Research indicates that thiazolidine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines such as HeLa through both extrinsic and intrinsic pathways, suggesting that this compound may also possess similar mechanisms of action .

Table 1: Antiproliferative Activity of Thiazolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HeLa | 10 | DNA intercalation |

| This compound | TBD | TBD | TBD |

Metabolic Effects

In addition to anticancer properties, thiazolidine derivatives have been reported to modulate metabolic processes. Some studies suggest that these compounds can enhance glucose uptake in insulin-resistant models, indicating potential use in managing type 2 diabetes . The ability to influence glucose metabolism positions this compound as a candidate for further investigation in metabolic disorders.

Study on Anticancer Activity

A recent study synthesized various thiazolidine derivatives, including the target compound, and evaluated their antiproliferative effects against several cancer cell lines. The results indicated that compounds similar to this compound demonstrated notable cytotoxicity compared to standard treatments like irinotecan, highlighting their potential as novel anticancer agents .

Evaluation of Metabolic Effects

Another investigation focused on the metabolic activity of thiazolidine derivatives showed that certain compounds improved insulin sensitivity in high-carbohydrate diet-induced insulin-resistant mice. This suggests that this compound could play a role in managing metabolic syndromes .

Q & A

What are the standard synthetic routes for 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid, and how can reaction yields be optimized?

Level: Basic

Answer:

The synthesis typically involves condensation reactions between thiazolidinone precursors and substituted benzoic acid derivatives. For example, similar compounds (e.g., thiazolidinone derivatives) are synthesized via refluxing intermediates like 4-oxo-2-phenyliminothiazolidin-3-yl acetic acid with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol, catalyzed by piperidine . Reaction conditions (temperature, solvent, catalyst) critically influence yields. Optimization strategies include:

- Extended reflux times (e.g., 26–96 hours) to ensure completion .

- pH control during workup (e.g., acidification with glacial acetic acid) to precipitate products .

- Purification via chromatography (silica gel, diethyl ether/n-hexane) and recrystallization (methanol) .

| Example Synthesis Data | Yield | Melting Point | Reference |

|---|---|---|---|

| Compound 1.2.1 | 47% | 176–178°C | |

| Compound 1.2.2 | 74% | 243–246°C |

Which spectroscopic and analytical techniques are essential for structural characterization of this compound?

Level: Basic

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., allyl, thiazolidinone, and aromatic protons).

- ¹³C NMR confirms carbon骨架, including carbonyl (C=O) and imine (C=N) groups .

- Elemental Analysis (EA): Validates C, H, N content against theoretical values .

- Melting Point Determination: Assesses purity and consistency with literature data .

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

How can researchers resolve contradictions between experimental and theoretical spectral data?

Level: Advanced

Answer:

Discrepancies (e.g., unexpected NMR shifts or elemental analysis mismatches) require systematic validation:

Reproduce Experiments: Confirm data consistency across multiple batches .

Advanced NMR Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .

X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as demonstrated for thiazolidine derivatives .

Computational Modeling: Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .

What experimental strategies are used to investigate the compound’s biological mechanisms, such as enzyme inhibition?

Level: Advanced

Answer:

To probe mechanisms like enzyme inhibition:

- In Vitro Assays:

- Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase or kinases) using fluorometric or colorimetric substrates .

- Include positive controls (e.g., known inhibitors) and dose-response curves.

- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., allyl or benzyl groups) to correlate structural features with activity .

- Molecular Docking: Simulate binding interactions with enzyme active sites using tools like AutoDock Vina .

How should researchers design stability studies under varying experimental conditions?

Level: Advanced

Answer:

Stability assessments require controlled experiments:

Thermal Stability:

- Heat samples in DMSO or buffer (e.g., 25°C, 37°C) and monitor degradation via HPLC over 24–72 hours .

pH Sensitivity:

Light/Oxidation Effects:

What methodologies are employed to analyze the compound’s potential as a catalyst or material precursor?

Level: Advanced

Answer:

For catalytic or materials applications:

- Catalytic Activity Screening:

- Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium complexes, as shown for benzothiazinone derivatives .

- Polymer Synthesis:

- Incorporate the compound into co-polymers via condensation reactions; characterize thermal properties (TGA, DSC) and mechanical strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.